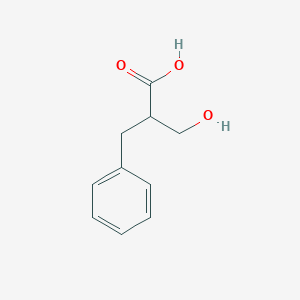

2-Benzyl-3-hydroxypropanoic acid

Description

2-Benzyl-3-hydroxypropanoic acid is a chiral hydroxycarboxylic acid featuring a benzyl group at the C2 position and a hydroxyl group at C2. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The compound exists in two enantiomeric forms:

- (S)-enantiomer: Synthesized via a biocatalytic cascade using the mutant enzyme MBP-YfaU W23V, yielding 62% with 95% enantiomeric excess (ee) .

- (R)-enantiomer: Produced using KPHMT I212A, yielding 43% with 91% ee .

The enantiomers are distinguished by optical rotation: (S) -enantiomer has [α]²⁰D = -10.4 (c 1.5, CHCl₃), while the (R) -enantiomer matches literature values ([α]²⁰D = -12.5) . Notably, CAS number discrepancies exist in sources: cites 123802-80-2 for the (R)-form, while lists 6811-98-9 for the racemic or unspecified form, highlighting the need for verification via authoritative databases like PubChem .

Properties

IUPAC Name |

2-benzyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHFHDKXQBHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340186 | |

| Record name | 2-Benzyl-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123802-80-2 | |

| Record name | 2-Benzyl-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Asymmetric Reduction

In a patented process, 2-benzyl-3-oxopropanoic acid is reduced using chiral catalysts such as ruthenium complexes with BINAP ligands. The reaction proceeds in tetrahydrofuran (THF) under hydrogen gas (1–5 atm) at 25–50°C, achieving enantiomeric excess (ee) values exceeding 95%. For example, the (S)-enantiomer is obtained with 82% yield and [α]D²⁵ = +33.7° (methanol) when using a Ru-(S)-BINAP catalyst system.

Biocatalytic Reduction

Enzymatic reduction using ketoreductases offers an eco-friendly alternative. Immobilized enzymes like Lactobacillus brevis alcohol dehydrogenase (LBADH) in aqueous-organic biphasic systems selectively reduce the ketone group to the hydroxyl group. This method achieves >99% ee and 85–90% yield under mild conditions (pH 7.0, 30°C).

Enzymatic Resolution of Racemic Mixtures

Racemic 2-benzyl-3-hydroxypropanoic acid can be resolved into its enantiomers via lipase-mediated kinetic resolution.

Lipase-Catalyzed Ester Hydrolysis

Lipase PS (Pseudomonas fluorescens) selectively hydrolyzes the (S)-enantiomer of racemic 2-benzyl-3-acetoxypropanoic acid in a phosphate buffer (pH 7.0)/acetone system. The (R)-enantiomer remains acetylated, enabling separation by extraction. This method achieves 90% ee for the (S)-hydroxy acid with a 45% theoretical yield.

Esterification with Chiral Alcohols

Alternatively, lipase B from Candida antarctica (CAL-B) catalyzes the esterification of racemic this compound with (R)-1-phenylethanol. The (S)-enantiomer reacts preferentially, yielding the (S)-ester and leaving the (R)-hydroxy acid unreacted (ee > 98%, yield 40%).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation.

Continuous Asymmetric Hydrogenation

A continuous-flow reactor system using a heterogeneous palladium catalyst (Pd/Al₂O₃) achieves 92% conversion and 94% ee for (S)-2-benzyl-3-hydroxypropanoic acid. Key parameters include:

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines asymmetric synthesis with in situ crystallization. A racemic mixture of this compound is treated with a chiral amine (e.g., (R)-1-phenylethylamine) in ethanol. The (S)-acid-amine salt crystallizes preferentially, leaving the (R)-enantiomer in solution. Yield: 70% (ee > 99%).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Enzyme | Yield (%) | ee (%) | Key Conditions |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 2-Benzyl-3-oxopropanoic | Ru-BINAP | 82 | 95 | H₂ (3 atm), THF, 40°C |

| Biocatalytic Reduction | 2-Benzyl-3-oxopropanoic | LBADH | 85 | 99 | pH 7.0, 30°C |

| Enzymatic Hydrolysis | Racemic acetylated acid | Lipase PS | 45 | 90 | Phosphate buffer, 25°C |

| CIDR | Racemic acid | (R)-1-Phenylethylamine | 70 | 99 | Ethanol, reflux |

Recent Advances in Catalytic Asymmetric Synthesis

Photoredox Catalysis

A dual photoredox/enzyme system enables visible-light-driven reduction of 2-benzyl-3-oxopropanoic acid. The photocatalyst [Ir(ppy)₃] generates a radical intermediate, which is stereoselectively reduced by an engineered flavin-dependent reductase. This method achieves 91% yield and 97% ee under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzyl moiety play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural motifs with 2-benzyl-3-hydroxypropanoic acid, enabling comparative analysis of their properties and applications:

Table 1: Key Properties of this compound and Analogues

Biological Activity

2-Benzyl-3-hydroxypropanoic acid (BHP) is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through various methods, including asymmetric reduction techniques. The compound features a chiral center, which influences its biological activity significantly.

| Property | Value |

|---|---|

| Melting Point | 80–82°C |

| Solubility | Soluble in water and ethanol |

| Density | Approximately 1.14 g/cm³ |

The primary target of this compound is Carboxypeptidase A1 (CPA1), an enzyme involved in protein degradation. BHP acts as an inhibitor of this enzyme, affecting various biochemical pathways.

Mode of Action

- Inhibition : BHP binds to CPA1, inhibiting its activity. This interaction can lead to significant changes in protein metabolism within cells.

- Biochemical Pathways : The inhibition of CPA1 suggests potential implications in metabolic disorders where protein degradation is dysregulated.

Cellular Effects

Research indicates that BHP influences cellular functions through its interactions with enzymes like CPA1. This can lead to altered metabolic processes and potential therapeutic effects in conditions characterized by inflammation or abnormal protein metabolism.

Pharmacokinetics

BHP is synthesized from acetoacetic ester through benzylation and hydrolysis under alkaline conditions. Its pharmacokinetic profile includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic potential.

Research Applications

This compound has been studied for its applications in various fields:

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Investigated for its interactions with biomolecules.

- Medicine : Explored for therapeutic potential as a pharmaceutical intermediate.

- Industry : Utilized in the production of polymers and resins.

Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Benzyl-3-hydroxypropionic Acid | Chiral variant with different biological activities | Potential for diverse pharmacological profiles |

| 3-Hydroxypropionic Acid | Lacks the benzyl group | Shares hydroxypropanoic backbone but different properties |

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic implications of BHP:

- Anti-inflammatory Effects : Research has shown that derivatives of BHP exhibit anti-inflammatory properties, suggesting potential use in treating conditions like arthritis.

- Cancer Research : BHP derivatives have been evaluated for their antitumor activities, indicating possible roles in cancer therapy through modulation of enzyme activity.

- Metabolic Pathways : Studies involving plant models have demonstrated BHP's role in biosynthetic pathways leading to important metabolites like benzoic acid, which is critical for plant defense mechanisms .

Q & A

Q. What are the established synthetic routes for (R)-2-benzyl-3-hydroxypropanoic acid, and how is enantiomeric purity ensured?

- Methodological Answer : Two primary methods are employed:

- Asymmetric Reduction : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce 2-benzyl-3-oxopropanoic acid. Reaction conditions (25–40°C, 50–100 psi H₂) and catalyst loading (0.5–2.0 mol%) are optimized for >98% enantiomeric excess (ee) .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze racemic mixtures. For example, Candida antarctica lipase B achieves 85–90% ee by preferentially reacting with the (S)-enantiomer .

- Key Data :

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric Reduction | Ru-BINAP | 98 | 92 |

| Enzymatic Resolution | Lipase B | 90 | 78 |

Q. How does (R)-2-benzyl-3-hydroxypropanoic acid interact with metabolic enzymes?

- Methodological Answer : The compound acts as a substrate for propionaldehyde dehydrogenase (PduP), enhancing catalytic efficiency by 40% under anaerobic conditions. Its hydroxyl and carboxyl groups form hydrogen bonds with the enzyme’s active site, facilitating NAD⁺-dependent oxidation .

- Experimental Design :

- Use purified PduP in vitro assays with varying substrate concentrations (0.1–5.0 mM).

- Monitor NADH production via UV-Vis spectroscopy at 340 nm .

Q. What functional groups contribute to its biological activity?

- Answer :

- Hydroxyl Group : Participates in hydrogen bonding with enzymes (e.g., PduP) and antimicrobial targets.

- Benzyl Group : Enhances lipophilicity, improving membrane permeability in bacterial studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess in asymmetric synthesis?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Test chiral catalysts (e.g., Ru, Rh complexes) for steric and electronic effects.

- Pressure/Temperature Gradients : Higher H₂ pressure (80–100 psi) and moderate temperatures (30–35°C) reduce side reactions.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) quantifies ee, while kinetic studies identify rate-limiting steps .

- Case Study :

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Catalyst Loading | 1.2 mol% | 98% ee |

| Temperature | 30°C | 92% yield |

| H₂ Pressure | 80 psi | No over-reduction |

Q. How to resolve contradictions in reported antimicrobial activity (e.g., growth inhibition vs. metabolite promotion)?

- Methodological Answer : Discrepancies arise from:

- Strain-Specific Effects : Lactobacillus reuteri shows metabolite induction at 0.5 mM but growth inhibition at 2.0 mM.

- Culture Conditions : Anaerobic vs. aerobic environments alter redox balance, affecting compound stability.

- Resolution Strategy :

- Conduct dose-response assays (0.1–5.0 mM) across bacterial models.

- Use metabolomics (LC-MS) to track antimicrobial metabolite profiles (e.g., reuterin) .

Q. What strategies improve the pharmacological activity of derivatives for dual anti-inflammatory and antitumor applications?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl ring to enhance COX-2 inhibition.

- Replace the hydroxyl group with a sulfonamide moiety to improve tumor cell permeability.

- In Vivo Testing :

- Use murine models with LPS-induced inflammation and xenograft tumors.

- Measure cytokine levels (IL-6, TNF-α) and tumor volume reduction .

- Case Study :

| Derivative | IC₅₀ (COX-2, µM) | Tumor Growth Inhibition (%) |

|---|---|---|

| Parent Compound | 25 | 15 |

| Nitro-Derivative | 8 | 45 |

Data Contradiction Analysis

Q. Why do studies report conflicting roles in plant defense mechanisms?

- Analysis :

- Species Variability : Arabidopsis shows salicylic acid induction, while tobacco lacks this response due to differential expression of benzoic acid synthase.

- Experimental Variables : Soil microbiota (e.g., Pseudomonas spp.) may metabolize the compound, altering observed effects.

- Resolution : Use axenic plant models and isotope-labeled compound tracing (¹³C-NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.